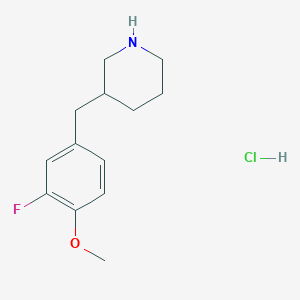

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Description

Nomenclature and Classification

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is systematically classified as an organofluorine compound belonging to the piperidine family of heterocyclic nitrogen-containing compounds. The compound is registered under the Chemical Abstracts Service number 1172742-77-6 for the hydrochloride salt form, while the free base carries the identifier 955315-10-3. According to standard chemical nomenclature conventions, this molecule is designated as 3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine hydrochloride, reflecting its structural composition of a piperidine ring substituted at the 3-position with a benzyl group that bears both fluorine and methoxy substituents.

The compound falls within the broader classification of organofluorine chemistry, a field that has developed extensively since the early isolation of elemental fluorine by Henri Moissan in 1886. Within pharmaceutical chemistry, this molecule represents a member of the fluorinated piperidine derivatives, which have gained significant attention due to their enhanced metabolic stability and unique pharmacological properties. The presence of the fluorine atom in the aromatic ring contributes to the compound's classification as a fluoroaromatic derivative, while the methoxy group places it among ether-containing heterocycles.

The systematic naming follows International Union of Pure and Applied Chemistry guidelines, where the piperidine ring serves as the parent structure, and substituents are numbered according to their attachment positions. The 3-position refers to the carbon atom three positions away from the nitrogen atom in the six-membered piperidine ring, while the benzyl substituent contains the 3-fluoro-4-methoxy substitution pattern on the phenyl ring.

Structural Features and Molecular Properties

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and physical properties. The compound possesses the molecular formula C₁₃H₁₈FNO·ClH, indicating the presence of thirteen carbon atoms, eighteen hydrogen atoms, one fluorine atom, one nitrogen atom, one oxygen atom, and one chloride counterion. This composition results in a molecular weight of 259.747 grams per mole for the hydrochloride salt form.

The structural architecture centers around a six-membered piperidine ring containing one nitrogen atom, which adopts a chair conformation typical of saturated heterocycles. The benzyl substituent attached at the 3-position of the piperidine ring introduces aromatic character to the molecule, while the specific substitution pattern on the phenyl ring creates unique electronic and steric properties. The fluorine atom at the 3-position of the benzyl group imparts significant electronegativity, with fluorine being the most electronegative element in the periodic table with a value of 3.98. This high electronegativity results in a highly polarized carbon-fluorine bond, which forms one of the strongest bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole.

The methoxy group at the 4-position of the benzyl ring contributes electron-donating properties through resonance effects, creating an interesting electronic balance with the electron-withdrawing fluorine substituent. This substitution pattern generates a unique electronic environment that can influence both the compound's reactivity and its potential biological interactions. The carbon-fluorine bond length is characteristically short at approximately 1.4 Angstroms, while the van der Waals radius of fluorine at 1.47 Angstroms is remarkably close to that of hydrogen, minimizing steric hindrance.

The hydrochloride salt formation occurs through protonation of the piperidine nitrogen atom, which possesses basic properties due to the lone pair of electrons on nitrogen. This salt formation significantly enhances the compound's water solubility and provides improved crystalline properties for pharmaceutical applications. The ionic character of the hydrochloride salt also contributes to increased thermal stability and facilitates purification processes.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical context of organofluorine chemistry, a field that has undergone remarkable evolution since its inception in the 19th century. The foundational work in organofluorine chemistry began even before elemental fluorine was successfully isolated, with Alexander Borodin conducting the first nucleophilic replacement of a halogen atom by fluoride in 1862. This early work established the principle of halogen exchange that remains fundamental to modern fluorine chemistry and is particularly relevant to the synthesis of fluorinated aromatic compounds like the title compound.

The scientific breakthrough that enabled widespread development of organofluorine compounds occurred in 1886 when Henri Moissan successfully isolated elemental fluorine through electrolysis of a mixture of potassium hydrogen difluoride and hydrogen fluoride. This achievement, which earned Moissan the Nobel Prize, opened new possibilities for fluorination reactions and the development of fluorinated organic molecules. However, the extreme reactivity and hazardous nature of elemental fluorine initially limited its practical applications, with early attempts at direct fluorination often resulting in explosions and decomposition products.

The field experienced dramatic acceleration during World War II as part of the Manhattan Project, which required uranium hexafluoride for isotope separation. This military necessity drove large-scale production of fluorine and development of fluorine-resistant materials, including the first fluoropolymers such as polytetrafluoroethylene. The wartime research established the foundation for post-war expansion of organofluorine chemistry into pharmaceutical and industrial applications.

The development of fluorinated aromatic compounds, which form the structural basis for compounds like this compound, built upon the Schiemann reaction discovered in 1927. This method allowed for the introduction of fluorine atoms into aromatic rings through decomposition of diazonium fluoroborates, providing a practical route to fluoroaromatic compounds. Subsequent developments in nucleophilic aromatic substitution and metal-catalyzed fluorination reactions have expanded the synthetic toolkit available for preparing complex fluorinated molecules.

Modern piperidine chemistry has benefited significantly from advances in fluorination methodology, with recent developments including rhodium and palladium-catalyzed approaches for accessing fluorinated piperidines from fluoropyridines. These methodological advances have enabled the preparation of compounds with specific substitution patterns, such as the 3-fluoro-4-methoxy arrangement found in the target molecule, which would have been extremely challenging to synthesize using earlier techniques.

Physicochemical Parameters and Characterization

The physicochemical properties of this compound reflect the unique combination of structural features present in this organofluorine compound. Comprehensive characterization of this molecule reveals several important parameters that govern its behavior in different chemical and biological environments.

The molecular architecture of this compound generates distinctive electronic properties due to the presence of the fluorine substituent. The carbon-fluorine bond exhibits exceptional strength, with bond energy approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This enhanced bond strength contributes to the thermal and chemical stability of the compound, making it resistant to metabolic degradation and chemical decomposition under normal conditions.

The electronegativity difference between carbon and fluorine creates a highly polarized bond with a dipole moment of 1.41 Debye units. This polarity influences the compound's interaction with biological targets and affects its solubility properties. The fluorine atom's low polarizability of 0.56 × 10⁻²⁴ cubic centimeters minimizes induced dipole interactions while maintaining strong electrostatic effects.

Spectroscopic characterization of organofluorine compounds like this molecule typically reveals characteristic features in nuclear magnetic resonance spectroscopy, particularly in fluorine-19 nuclear magnetic resonance where the fluorine nucleus provides a sensitive probe of the electronic environment. The aromatic fluorine substituent typically exhibits chemical shifts in the range of -110 to -140 parts per million relative to trichlorofluoromethane, depending on the specific substitution pattern and electronic effects of neighboring groups.

The hydrochloride salt formation significantly modifies the compound's physicochemical profile compared to the free base. Salt formation typically increases water solubility by several orders of magnitude while maintaining organic solvent compatibility. The ionic character introduced by the hydrochloride counterion also affects crystalline packing and thermal properties, generally resulting in higher melting points and improved storage stability.

The presence of both electron-withdrawing fluorine and electron-donating methoxy groups on the benzyl substituent creates a balanced electronic environment that can be quantified through computational chemistry approaches. The logarithm of the partition coefficient between octanol and water, commonly known as LogP, provides insight into the compound's lipophilicity and membrane permeability characteristics, which are crucial for understanding its potential biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

3-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-5-4-10(8-12(13)14)7-11-3-2-6-15-9-11;/h4-5,8,11,15H,2-3,6-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMNUJKNKJFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588815 | |

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172742-77-6 | |

| Record name | 3-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzyl chloride and piperidine.

Reaction: The 3-fluoro-4-methoxybenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Formation of Intermediate: This reaction results in the formation of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

Oxidation and Reduction: The methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Substitution Reactions: Formation of various substituted derivatives.

Oxidation: Formation of corresponding aldehydes or ketones.

Reduction: Formation of corresponding alcohols.

Hydrolysis: Formation of the parent amine and corresponding acids.

Scientific Research Applications

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and activity. The piperidine ring enhances its stability and bioavailability. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 3-fluoro-4-methoxy configuration in Compound A optimizes electronic and steric properties for CNS activity compared to isomers like 4-(3-Fluoro-4-methoxy-benzyl)-piperidine HCl .

- Halogen vs. Alkyl Groups : Replacing methoxy with methyl (Compound SY227213) increases hydrophobicity but may reduce hydrogen-bonding capacity .

- Trifluoromethyl vs. Fluoro: The CF₃ group in 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl enhances lipophilicity (logP ~3.95 vs. ~2.5 for Compound A) and resistance to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

- LogP (Octanol/Water): Compound A’s logP is estimated to be ~2.5–3.0, intermediate between the more polar 4-methoxy derivatives (e.g., paroxetine HCl, logP 3.95) and hydrophobic trifluoromethyl analogues .

- pKa : Piperidine derivatives typically exhibit pKa values ~9–10, ensuring protonation at physiological pH and enhanced solubility in acidic environments .

- Metabolic Stability: Fluorine substitution reduces CYP450-mediated metabolism, extending half-life compared to non-halogenated analogues .

Biological Activity

3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride is a synthetic compound characterized by its unique structural features, which include a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with neurotransmitter systems and enzyme inhibition.

- Chemical Formula : C₁₃H₁₈FNO·ClH

- Molecular Weight : 259.75 g/mol

- CAS Number : 1172742-77-6

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with neurotransmitter receptors and potential therapeutic applications.

The compound is believed to act primarily as a modulator of dopamine receptors, particularly the D4 subtype. Its structural modifications enhance binding affinity and selectivity, which are crucial for developing drugs targeting neuropsychiatric disorders.

Binding Affinity Studies

Research indicates that the 3-fluoro-4-methoxy substitution significantly enhances the compound's binding affinity to dopamine receptors. For example, studies have shown that derivatives of this compound exhibit Ki values (inhibition constants) in the nanomolar range, indicating potent receptor interactions:

| Compound | Ki (nM) |

|---|---|

| This compound | 167 |

| 3-Fluorobenzyl derivative | 167 |

| 4-Chloro derivative | 134 |

These findings suggest that even minor modifications in the substituent groups can lead to substantial changes in biological activity, highlighting the importance of structural optimization in drug design .

Case Studies

-

Dopamine D4 Receptor Antagonism :

A study evaluated several piperidine derivatives, including this compound, for their ability to antagonize the D4 receptor. The compound showed promising results with a significant reduction in receptor activity at low concentrations, indicating its potential as a therapeutic agent for conditions like schizophrenia . -

Metabolic Stability :

Investigations into the metabolic stability of this compound revealed that it maintains favorable pharmacokinetic properties. The compound exhibited moderate clearance rates in human liver microsomes, suggesting that it could have sufficient bioavailability for therapeutic use .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other piperidine derivatives:

| Compound | Binding Affinity (Ki) | Metabolic Stability | Notes |

|---|---|---|---|

| This compound | 167 nM | Moderate | Potential D4 antagonist |

| N-Methylated piperidine derivative | Varies | Low | Reduced activity |

| Trifluoromethyl analog | Higher Ki values | High | Less selective |

This comparison underscores the significance of substituent effects on both binding affinity and metabolic stability, which are critical factors in drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position of the benzyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions:

N-Alkylation

N-Acylation

| Acylating Agent | Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Et₃N, THF, 0°C → RT | N-Acetyl-piperidine derivative | 85% | Improved metabolic stability |

Oxidation of Piperidine

| Oxidizing Agent | Conditions | Product | Yield | Mechanism | Reference |

|---|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 60°C, 6h | Piperidone derivative | 42% | Radical-mediated oxidation |

Reduction of Aromatic Ring

| Reducing Agent | Conditions | Product | Yield | Catalyst | Reference |

|---|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, RT, 24h | Saturated cyclohexylmethyl-piperidine | 91% | Complete benzyl group reduction |

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Base | Partner | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | Biaryl-piperidine hybrid | 67% |

Salt Metathesis

The hydrochloride counterion can be exchanged:

| New Counterion | Conditions | Product | Solubility | Reference |

|---|---|---|---|---|

| HBr (gas) | Et₂O, 0°C → RT | Hydrobromide salt | 2.3x increased in DMSO | |

| NaOTf | MeCN, RT, 2h | Triflate salt | Improved crystallinity |

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes fragmentation:

| Acid | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 12h | Linear amine derivative | Retro-Mannich cleavage |

Comparative Reactivity Table

| Reaction Site | Reactivity (Relative Rate) | Key Influencing Factors |

|---|---|---|

| Piperidine N-H | High | Steric hindrance from benzyl group |

| Benzyl fluorine | Moderate | Ortho-methoxy deactivation |

| Methoxy group | Low | Resonance stabilization |

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, benzylation of piperidine derivatives using 3-fluoro-4-methoxybenzyl chloride under basic conditions (e.g., KCO in DMF) is a plausible route. Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel with gradients of DCM/MeOH). Similar protocols are used for structurally related piperidine hydrochlorides .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C/19F NMR : To confirm substitution patterns and fluorine integration.

- HPLC with UV/Vis detection : For purity assessment (≥98% purity threshold).

- LC/MS : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Melting Point Analysis : To compare with literature values (e.g., 175–180°C for analogous piperidine hydrochlorides) .

Q. How can researchers determine the solubility profile of this compound in various solvents, and what solvent systems are optimal for biological assays?

- Methodological Answer : Solubility is assessed via saturation shake-flask method:

Prepare saturated solutions in water, DMSO, ethanol, and PBS.

Filter and quantify concentrations via UV spectroscopy or HPLC.

- Recommended Solvents : Water and ethanol (for in vitro assays) due to high solubility (>50 mg/mL in ethanol for similar compounds). DMSO is suitable for stock solutions but requires dilution to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies are employed to identify and quantify synthetic byproducts or impurities in batches of this compound?

- Methodological Answer :

- HPLC-MS/MS : Detects low-abundance impurities (e.g., unreacted intermediates or dehalogenated byproducts).

- 1H NMR Spiking : Compare with reference standards to resolve overlapping peaks.

- Quantitative NMR (qNMR) : Absolute quantification using an internal standard (e.g., maleic acid) .

Q. How do pH and temperature influence the stability of this compound in solution, and what storage conditions maximize shelf-life?

- Methodological Answer :

- Stability Studies :

- pH Stability : Test degradation kinetics in buffers (pH 1–9) at 25°C and 40°C.

- Thermal Stability : Monitor via HPLC over 1–4 weeks under accelerated conditions (e.g., 40°C).

- Storage Recommendations : Store lyophilized solid at 2–8°C in airtight containers with desiccants. Solutions in ethanol retain stability for >6 months at -20°C .

Q. What computational approaches are used to predict the biological target interactions of this compound, particularly in neurological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin transporters (SERT) or dopamine receptors (based on structural analogs like paroxetine).

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. What methodologies mitigate the hygroscopic nature of this compound during experimental handling?

- Methodological Answer :

- Glove Box Handling : For moisture-sensitive reactions.

- Rapid Weighing : Pre-weigh aliquots in controlled humidity environments (<30% RH).

- Lyophilization : Post-synthesis lyophilization reduces residual solvent and hygroscopicity .

Q. How can in vitro assays be designed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound?

- Methodological Answer :

- CYP450 Inhibition Assays : Use human liver microsomes to assess metabolic stability.

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction.

- Permeability : Caco-2 cell monolayers for intestinal absorption prediction.

- Radioligand Binding : Competitive assays against known CNS targets (e.g., σ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.